2-Methylbutyryl-L-Carnitine-d3 Chloride
Description
Foundational Significance of Deuterium-Labeled Compounds in Biochemical and Analytical Sciences
Deuterium-labeled compounds are molecules in which one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. cerilliant.comacanthusresearch.com This subtle alteration in mass, while generally not affecting the chemical properties of the molecule, provides a powerful tool for researchers. acanthusresearch.com In biochemical and analytical sciences, these labeled compounds are invaluable for a variety of applications.
One of the primary uses of deuterium-labeled compounds is in isotope dilution mass spectrometry (IDMS), a highly accurate method for quantifying substances in complex biological matrices. nih.gov By adding a known amount of a deuterated standard to a sample, researchers can use it as an internal benchmark to precisely measure the concentration of the naturally occurring, non-labeled analyte. cerilliant.com The labeled compound behaves almost identically to the unlabeled one during sample preparation and analysis, which helps to correct for any loss or variability during these processes. acanthusresearch.com
Furthermore, deuterium labeling is instrumental in metabolic studies, allowing researchers to trace the metabolic fate of a compound within a biological system. cerilliant.com This is crucial for understanding biochemical pathways and the effects of drugs on metabolism. The use of stable isotopes like deuterium has significantly advanced research in areas such as drug discovery, metabolism studies, and protein structure determination. cerilliant.com
Overview of Endogenous 2-Methylbutyryl-L-Carnitine in Biological Systems and its Metabolomic Context
Endogenous 2-Methylbutyryl-L-Carnitine is a naturally occurring acylcarnitine found in biological systems. caymanchem.com Acylcarnitines are a class of compounds that play a crucial role in cellular energy metabolism, specifically in the transport of fatty acids into the mitochondria for beta-oxidation. hmdb.ca 2-Methylbutyryl-L-Carnitine is specifically formed from the metabolism of the branched-chain amino acid L-isoleucine. caymanchem.comresearchgate.net
The concentration of 2-Methylbutyryl-L-Carnitine in bodily fluids can serve as a biomarker for certain metabolic disorders. nih.gov For instance, elevated levels of this compound are associated with 2-methylbutyryl-CoA dehydrogenase deficiency (2-MBCDD), an inborn error of L-isoleucine metabolism. caymanchem.comky.gov In newborn screening programs, the detection of elevated 2-Methylbutyrylcarnitine (B1244155) (often grouped with its isomer as C5 acylcarnitine) can prompt further diagnostic testing to identify these rare metabolic conditions. nih.govebi.ac.uk Research has also indicated a potential link between altered plasma levels of 2-Methylbutyryl-carnitine and other conditions, such as non-alcoholic steatohepatitis (NASH). caymanchem.com
The metabolomic context of 2-Methylbutyryl-L-Carnitine is complex, as it is part of a larger network of metabolic pathways. Its formation is dependent on the dietary intake of isoleucine and the proper functioning of several enzymes in the amino acid catabolism pathway. numberanalytics.com Therefore, studying its levels provides a window into the intricate workings of cellular metabolism.
Rationale for the Specific Academic Research Focus on 2-Methylbutyryl-L-Carnitine-d3 Chloride as a Definitive Research Tool
The primary and most critical application of 2-Methylbutyryl-L-Carnitine-d3 Chloride in academic research is its use as an internal standard for the precise and accurate quantification of endogenous 2-Methylbutyryl-L-Carnitine. caymanchem.com In analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), the addition of a known quantity of the deuterated standard to a biological sample allows for reliable measurement of the non-labeled compound. caymanchem.com
The rationale for using the d3 labeled version stems from the principles of isotope dilution analysis. The deuterium-labeled molecule is chemically identical to its natural counterpart and therefore exhibits similar behavior during extraction, derivatization, and chromatographic separation. acanthusresearch.com However, due to its slightly higher mass, it can be distinguished by the mass spectrometer. This allows it to serve as a perfect internal reference, compensating for any analytical variability and matrix effects that can occur in complex biological samples like blood or urine. myadlm.org
This high degree of accuracy is paramount in clinical and research settings, especially in areas like newborn screening for metabolic disorders, where precise quantification of biomarkers is essential for diagnosis and monitoring. nih.gov The use of 2-Methylbutyryl-L-Carnitine-d3 Chloride enables researchers and clinicians to obtain reliable data on the levels of its endogenous counterpart, which is crucial for understanding disease states and metabolic pathways. caymanchem.com
Compound Information Table
| Compound Name | Other Names | Molecular Formula |
| 2-Methylbutyryl-L-Carnitine-d3 Chloride | (2R)-3-Carboxy-N,N,N-trimethyl-2-(2-methyl-1-oxobutoxy)-1-propanaminium-d3 Chloride; 2-Methylbutyrylcarnitine-d3 Chloride | C₁₂H₂₁D₃NO₄·Cl |
| 2-Methylbutyryl-L-Carnitine | 2-Methylbutyrylcarnitine; (2-methylbutyryl)carnitine | C₁₂H₂₃NO₄ |
| L-Isoleucine | C₆H₁₃NO₂ | |
| 2-methylbutyryl-CoA | C₂₆H₄₃N₇O₁₇P₃S | |
| Deuterium | Heavy hydrogen | D or ²H |
| C5 acylcarnitine | ||
| L-carnitine | C₇H₁₅NO₃ |
Research Findings on 2-Methylbutyryl-L-Carnitine and its Deuterated Standard
| Research Area | Key Findings |
| Newborn Screening | Elevated levels of 2-Methylbutyrylcarnitine (C5) in newborn blood spots are a biomarker for 2-methylbutyryl-CoA dehydrogenase deficiency (2-MBCDD), an inborn error of L-isoleucine metabolism. nih.govebi.ac.uk |
| Analytical Chemistry | 2-Methylbutyryl-L-Carnitine-d3 Chloride is used as an internal standard in LC-MS/MS methods for the accurate quantification of 2-Methylbutyryl-L-Carnitine in biological samples. caymanchem.com |
| Metabolomics | Plasma levels of 2-Methylbutyryl-carnitine have been found to be elevated in patients with non-alcoholic steatohepatitis (NASH). caymanchem.com |
| Metabolic Pathways | 2-Methylbutyryl-L-Carnitine is a product of the catabolism of the essential amino acid L-isoleucine. caymanchem.comnumberanalytics.com |
Properties
Molecular Formula |
C12H24ClNO4 |
|---|---|
Molecular Weight |
284.79 g/mol |
IUPAC Name |
[(2R)-3-carboxy-2-(2-methylbutanoyloxy)propyl]-dimethyl-(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C12H23NO4.ClH/c1-6-9(2)12(16)17-10(7-11(14)15)8-13(3,4)5;/h9-10H,6-8H2,1-5H3;1H/t9?,10-;/m1./s1/i3D3; |
InChI Key |
NJQTVSRXHPLZGN-VRSOTZOVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)C(C)CC.[Cl-] |
Canonical SMILES |
CCC(C)C(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
Chemical Synthesis and Rigorous Characterization for Research Applications
Advanced Chemical Synthesis Methodologies for Deuterium (B1214612) Incorporation
The synthesis of 2-Methylbutyryl-L-carnitine-d3 chloride is a targeted process designed to introduce deuterium atoms at a specific, stable position within the molecule to create a mass shift that is easily detectable by mass spectrometry, without altering the compound's chemical behavior.
The most common strategy for producing 2-Methylbutyryl-L-carnitine-d3 chloride involves the site-specific introduction of three deuterium atoms on one of the N-methyl groups of the carnitine core. caymanchem.comsigmaaldrich.com This is typically achieved by using a deuterated precursor in the synthetic pathway. The synthesis generally starts with L-carnitine that has already been labeled with deuterium on the N-methyl group, such as L-Carnitine-(methyl-d3). sigmaaldrich.comisotope.com
The general synthetic approach involves the esterification of this deuterated L-carnitine-d3 precursor with an activated form of 2-methylbutyric acid. This reaction specifically links the 2-methylbutyryl group to the hydroxyl group of the L-carnitine-d3 backbone, yielding the desired product. This precursor-based strategy ensures that the deuterium label is precisely located at the N-trimethylammonium moiety, a chemically stable position that is not prone to back-exchange of deuterium for hydrogen under typical analytical conditions. medchemexpress.com The formal chemical name for the resulting compound is (2R)-3-carboxy-N,N-dimethyl-N-(methyl-d3)-2-((2-methylbutanoyl)oxy)propan-1-aminium, monochloride. caymanchem.com
Achieving a high degree of isotopic purity is paramount for an internal standard, as the presence of unlabeled (d0) material can interfere with the quantification of the endogenous analyte. nih.gov Commercial preparations of 2-Methylbutyryl-L-carnitine-d3 chloride often report an extent of labeling of ≥99% deuterated forms (d1-d3). caymanchem.comcaymanchem.com
Optimization of the synthetic pathway focuses on several key aspects:
High-Purity Precursors: The synthesis relies on starting materials, particularly the L-Carnitine-d3, with very high isotopic enrichment (e.g., 98 atom % D). sigmaaldrich.com
Efficient Reaction Conditions: Reaction parameters such as solvent, temperature, and catalysts are carefully selected to maximize the yield of the esterification reaction and minimize the formation of by-products.
Rigorous Purification: Following the chemical reaction, multi-step purification protocols are employed. These processes are designed to remove any unreacted starting materials, non-deuterated contaminants, and other impurities, ensuring high chemical purity of the final product. sigmaaldrich.comsigmaaldrich.com The optimization of these pathways is crucial for producing a reference material that meets the stringent requirements for quantitative research applications. lgcstandards.com
Analytical Characterization in Research Settings
Once synthesized, 2-Methylbutyryl-L-carnitine-d3 chloride undergoes extensive analytical testing to confirm its structure, verify isotopic incorporation, and assess its chemical purity. This comprehensive characterization is essential to validate its use as a reliable research-grade reference material.
Mass spectrometry (MS) is the cornerstone analytical technique for characterizing isotopically labeled compounds. nih.govnih.gov It is used to confirm the successful incorporation of deuterium atoms and to determine the isotopic purity of the final product.
For 2-Methylbutyryl-L-carnitine-d3 chloride, high-resolution mass spectrometry can distinguish the H/D isotopolog ions. nih.gov The introduction of three deuterium atoms in place of three hydrogen atoms results in a mass increase of approximately 3 Da. Therefore, the protonated molecule [M+H]+ of 2-Methylbutyryl-L-carnitine-d3 would appear at a mass-to-charge ratio (m/z) of approximately 249.2, whereas its non-labeled counterpart has an [M+H]+ ion at m/z 246.17. caymanchem.comnih.gov The relative abundance of these ions is used to calculate the isotopic purity. nih.gov
Tandem mass spectrometry (MS/MS) is also employed for structural confirmation and is the basis for its use in quantitative assays. nih.goviu.edu In MS/MS analysis, the parent ion is fragmented, and the resulting product ions are detected. Acylcarnitines characteristically produce a prominent product ion at m/z 85, corresponding to the [C4H5O2]+ fragment from the carnitine backbone. nih.govresearchgate.net This fragmentation is consistent for both the labeled and unlabeled forms, making it ideal for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) quantification methods used in metabolomics. sigmaaldrich.com
| Compound | Molecular Formula | Precursor Ion [M+H]+ (m/z) | Key Fragment Ion (m/z) | Reference |
|---|---|---|---|---|
| 2-Methylbutyryl-L-carnitine | C12H23NO4 | 246.17 | 85.26 | nih.gov |
| 2-Methylbutyryl-L-carnitine-d3 | C12H20D3NO4 | 249.2 | 85 | caymanchem.com |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to confirm the precise location of the isotopic label. While MS confirms the mass change, NMR provides definitive structural information. nih.govmdpi.com
In the ¹H NMR spectrum of 2-Methylbutyryl-L-carnitine-d3, the signal corresponding to the protons of the N-methyl group would be absent or significantly diminished due to the deuterium substitution. nih.gov For the unlabeled compound, the trimethylammonium protons typically produce a sharp singlet at approximately 3.18-3.22 ppm. nih.gov The integration of the remaining proton signals in the spectrum relative to a known standard allows for further confirmation of the molecule's structure and purity. The use of 2D NMR techniques, such as HSQC, can further corroborate the structure by showing correlations between protons and their directly attached carbon atoms. nih.gov The study of deuterated carnitine isomers by NMR has been shown to be effective for re-examining their solution conformations. nih.gov
| Proton Assignment | Expected Chemical Shift (δ, ppm) in D₂O | Expected Signal in d3-Labeled Compound | Reference |
|---|---|---|---|
| N+(CH₃)₃ | ~3.18 | Reduced intensity or absent | nih.govhmdb.ca |
| N-CH₂ | ~3.62 | Present | nih.gov |
| CH-O | ~5.61 | Present | nih.gov |
| CH₂-COOH | ~2.49 | Present | nih.gov |
To be used as a reliable internal standard, 2-Methylbutyryl-L-carnitine-d3 chloride must exhibit high chemical purity in addition to high isotopic enrichment. Chromatographic methods are employed to separate the target compound from any potential impurities.
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of non-volatile compounds. sigmaaldrich.comsigmaaldrich.com The compound is passed through a column, and its elution is monitored by a detector (e.g., UV or MS). The purity is determined by the percentage of the total peak area that corresponds to the main compound peak. Commercial standards of 2-Methylbutyryl-L-carnitine-d3 chloride typically specify a chemical purity of ≥98% as determined by HPLC. sigmaaldrich.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common platform for the analysis of acylcarnitines in biological samples. nih.govrestek.com This technique combines the separation power of liquid chromatography with the sensitivity and specificity of tandem mass spectrometry. iu.edu The use of a well-characterized, high-purity internal standard like 2-Methylbutyryl-L-carnitine-d3 is essential for accurate quantification in these complex biological matrices. caymanchem.com
Advanced Analytical Methodological Advancements Utilizing 2 Methylbutyryl L Carnitine D3 Chloride
Critical Role as an Internal Standard in Quantitative Mass Spectrometry
In quantitative mass spectrometry, an ideal internal standard (IS) should behave chemically and physically as closely as possible to the analyte of interest but be distinguishable by its mass. youtube.com Stable isotope-labeled compounds, such as 2-Methylbutyryl-L-Carnitine-d3 Chloride, are considered the gold standard for this purpose. medchemexpress.comsigmaaldrich.com The incorporation of deuterium (B1214612) atoms (d3) results in a compound with a higher mass-to-charge ratio (m/z) than its endogenous, non-labeled counterpart, allowing the mass spectrometer to detect both simultaneously. caymanchem.comsigmaaldrich.com
This co-analysis is fundamental to the internal standard's function. Any loss of analyte during sample extraction, derivatization, or injection, as well as variations in ionization efficiency within the mass spectrometer's source (known as matrix effects), will theoretically affect the internal standard to the same degree as the target analyte. nih.govyoutube.com By calculating the ratio of the analyte's signal response to the internal standard's signal response, these variations can be effectively normalized, leading to highly accurate and precise quantification. youtube.com 2-Methylbutyryl-L-Carnitine-d3 Chloride is specifically designed for the quantification of 2-methylbutyryl-L-carnitine, an important biomarker in its own right. caymanchem.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the analysis of acylcarnitines in complex biological matrices like plasma, urine, and tissue extracts. sigmaaldrich.comnih.gov The technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. sigmaaldrich.com The use of stable isotope-labeled internal standards, including d3-labeled acylcarnitines, is integral to these methods for ensuring quantitative accuracy. restek.comsigmaaldrich.comnih.gov These standards are added to samples at the beginning of the workflow to correct for variability throughout the analytical process. restek.comsigmaaldrich.com
Developing a comprehensive LC-MS/MS method for acylcarnitine profiling involves optimizing several key stages: sample extraction, chromatographic separation, and mass spectrometric detection. nih.govnih.gov The goal is to create a robust procedure capable of quantifying a wide array of acylcarnitines, from short-chain to long-chain species, including those present at very low concentrations. nih.govtum.de
The process typically begins with a sample preparation step, often a protein precipitation followed by solid-phase extraction, to isolate the acylcarnitines from the bulk of the biological matrix. acs.org It is at this early stage that a mixture of stable isotope-labeled internal standards, which would include 2-Methylbutyryl-L-Carnitine-d3 Chloride for the quantification of its unlabeled analogue, is added to the sample. restek.comnih.gov
Subsequent chromatographic separation is crucial, especially for distinguishing between isomers. nih.govrestek.com Various LC column chemistries are employed, with reversed-phase (e.g., C18) columns being common for separating acylcarnitines based on the length and structure of their acyl chains. restek.comnih.gov The mobile phases often contain ion-pairing reagents or acids like formic acid to improve peak shape and retention. researchgate.netacs.org The final step is detection by tandem mass spectrometry, typically using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for each acylcarnitine and its corresponding internal standard are monitored for maximum selectivity and sensitivity. researchgate.netnih.gov
Table 1: Examples of LC-MS/MS Methodologies for Acylcarnitine Profiling
| Methodology | Sample Matrix | Chromatography | Internal Standards Used | Key Findings | Reference |
|---|---|---|---|---|---|
| Comprehensive Acylcarnitine Quantification | Plasma, Liver | Reversed-phase C18 HPLC | Mixture of 12 deuterated acylcarnitines (d3-d9) | Quantified 56 acylcarnitine species, including low-abundance and isomeric forms, with high sensitivity and precision. nih.gov | nih.gov |
| Underivatized Acylcarnitine Isomer Separation | Plasma | Reversed-phase HPLC | Deuterium-labeled internal standards | Separated and identified 112 acylcarnitines, including stereoisomers, without derivatization. nih.gov | nih.gov |
| Rapid Acylcarnitine Analysis | Plasma | Raptor ARC-18 column | D3 internal standards | Achieved separation of 25 underivatized acylcarnitines, including critical isobars, in a 9-minute cycle. restek.com | restek.com |
| Low-Resolution LC-MS Profiling | Mouse Tissues and Fluids | Reversed-phase UHPLC | 8 isotopically labeled acylcarnitine species | Established a method for 123 acylcarnitine species using 3NPH derivatization, enabling predictable retention times. nih.govresearchgate.net | nih.govresearchgate.net |
A significant challenge in acylcarnitine analysis is the existence of isomers (compounds with the same chemical formula but different structures) and isobars (compounds with the same nominal mass but different elemental compositions). sigmaaldrich.comnih.gov Direct infusion mass spectrometry, which does not involve chromatographic separation, cannot distinguish between these species, potentially leading to inaccurate results and misdiagnosis. nih.gov Therefore, effective chromatographic separation prior to MS detection is essential. nih.govrestek.com
For instance, 2-methylbutyrylcarnitine (B1244155) is isomeric with isovalerylcarnitine (B1198194) and pivaloylcarnitine; all are C5-acylcarnitines. researchgate.netresearchgate.net Distinguishing these is critical because their elevated levels can indicate different metabolic disorders. Optimization of the LC method focuses on selecting the right column, mobile phase composition, and gradient elution profile to achieve baseline separation of these closely related compounds. nih.govresearchgate.net Researchers have demonstrated that reversed-phase columns can separate branched-chain acylcarnitines from their straight-chain counterparts, with branched forms typically eluting earlier. researchgate.net The use of an internal standard like 2-Methylbutyryl-L-Carnitine-d3 Chloride ensures that the specific isomer it represents is quantified accurately, as the standard will co-elute with the target analyte, providing a precise reference point even in complex chromatograms. caymanchem.comresearchgate.net
The composition of a biological sample (the "matrix") can significantly influence the accuracy of LC-MS/MS quantification. nih.govnih.gov Matrix effects occur when co-eluting substances from the sample interfere with the ionization of the target analyte in the mass spectrometer's ion source, causing either ion suppression or enhancement. nih.gov This phenomenon can compromise the sensitivity and reproducibility of the assay. nih.govnih.gov
Different biological matrices, such as plasma, urine, or tissue homogenates, have vastly different compositions, leading to varying matrix effects. nih.govnih.gov Stable isotope-labeled internal standards like 2-Methylbutyryl-L-Carnitine-d3 Chloride are the most effective tools to combat this problem. nih.gov Because the deuterated standard is chemically identical to the analyte, it experiences the same matrix effects. youtube.com By measuring the ratio of the analyte signal to the internal standard signal, the suppressive or enhancing effects of the matrix are cancelled out, allowing for accurate quantification across different sample types and even between individual samples. nih.gov Furthermore, derivatization of acylcarnitines, for example by butylation, can be employed to increase ionization efficiency and thus sensitivity, particularly for dicarboxylic species. nih.gov
Table 2: Matrix Effect and Recovery Data in Acylcarnitine Analysis
| Study Focus | Matrix | Internal Standards | Recovery/Matrix Effect Correction | Reference |
|---|---|---|---|---|
| Matrix effect correction in urine | Human Urine | ²H₉-carnitine, ²H₃-hexanoylcarnitine, ²H₃-stearoylcarnitine | Matrix effect was corrected to within 87.8-103%. nih.gov | nih.gov |
| Method validation in plasma and brain | Rat Plasma & Brain Homogenate | Not specified, but method validated for CARs | Matrix effects for all analytes in brain homogenate ranged from 83.7% to 118.3%. nih.gov | nih.gov |
| Method validation for underivatized acylcarnitines | Human Plasma | Deuterium-labeled standards | Recoveries were in the range of 92.7-117.5%. nih.gov | nih.gov |
While LC-MS/MS is more commonly used for acylcarnitine analysis, Gas Chromatography-Mass Spectrometry (GC-MS) represents an alternative methodology. nih.govportlandpress.com GC-MS requires analytes to be volatile and thermally stable, which necessitates a chemical modification process known as derivatization for non-volatile compounds like acylcarnitines. portlandpress.com The use of stable isotope-labeled internal standards remains a critical component of quantitative GC-MS methods to ensure accuracy. nih.gov
To make acylcarnitines suitable for GC-MS analysis, their polar functional groups must be derivatized to increase their volatility. nih.govportlandpress.com Various derivatization strategies have been developed for this purpose. One approach involves transforming the acylcarnitines into acyloxylactones. nih.gov Another method converts them into their N-demethylated propyl ester derivatives. portlandpress.com
In these workflows, the internal standard, such as 2-Methylbutyryl-L-Carnitine-d3 Chloride, is added to the sample prior to the derivatization step. This ensures that the standard undergoes the exact same chemical reactions and potential for loss as the target analyte. Following derivatization, the sample is injected into the GC, where the derivatized compounds are separated based on their boiling points and interaction with the GC column before being detected by the mass spectrometer. portlandpress.com The resulting mass spectra for derivatized acylcarnitines often show common fragment ions, which can be used for selective monitoring, enhancing the specificity of the analysis. nih.govportlandpress.com
Table 3: Derivatization Strategies for Acylcarnitine Analysis
| Technique | Derivatization Reagent/Method | Purpose | Key Features | Reference |
|---|---|---|---|---|
| GC-MS | Transformation into acyloxylactones | Increase volatility for GC analysis | Enables selective and sensitive detection of C2-C18 acylcarnitines. nih.gov | nih.gov |
| GC-MS | n-propyl chloroformate (to form N-demethylated propyl esters) | Increase volatility and improve chromatographic resolution | Allows for good chromatographic resolution of acylcarnitine derivatives. portlandpress.com | portlandpress.com |
| LC-MS/MS | Butylation (e.g., with n-butanol and acetyl chloride) | Increase ionization efficiency and discriminate isobars | Particularly effective for dicarboxylic species; can help separate isobaric compounds. nih.govnih.gov | nih.govnih.gov |
| LC-MS | 3-nitrophenylhydrazine (3NPH) | Improve detection and create predictable retention | Achieved full derivatization, leading to a linear relationship between mass and retention time for different acylcarnitine classes. nih.govresearchgate.net | nih.govresearchgate.net |
| LC-MS | Pentafluorophenacyl trifluoromethanesulfonate | Improve selectivity and sensitivity | Used for MS-specific detection with an ion trap mass spectrometer. acs.orgresearchgate.net | acs.orgresearchgate.net |
Compound Reference Table
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
Inter-laboratory Harmonization and Quality Control in Collaborative Metabolomics Studies
Collaborative metabolomics studies, which involve multiple laboratories, are essential for validating biomarkers and understanding disease mechanisms across diverse populations. However, a significant challenge in such studies is the inherent variability in analytical results between different laboratories. This variability can arise from differences in instrumentation, sample handling, and analytical protocols. To ensure that data generated across multiple sites are comparable and can be pooled for a more powerful statistical analysis, rigorous inter-laboratory harmonization and quality control measures are paramount. The use of stable isotope-labeled internal standards, such as 2-Methylbutyryl-L-Carnitine-d3 Chloride, is a cornerstone of these efforts.
The foundation of inter-laboratory harmonization lies in the adoption of standardized analytical protocols and the use of certified reference materials (CRMs). 2-Methylbutyryl-L-Carnitine-d3 Chloride is available as a CRM or analytical standard, which plays a crucial role in standardizing the quantification of its endogenous, non-labeled counterpart, 2-methylbutyrylcarnitine. nih.govelsevierpure.comiu.edu
Standardized protocols for acylcarnitine analysis, particularly in newborn screening and other large-scale metabolomics studies, often mandate the use of isotopically labeled internal standards. nih.gov These standards, including the deuterated form of 2-methylbutyrylcarnitine, are added to samples at a known concentration at an early stage of sample preparation. thermofisher.com This allows for the correction of variability introduced during sample extraction, derivatization, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). iu.edu
The Newborn Screening Quality Assurance Program (NSQAP), managed by the Centers for Disease Control and Prevention (CDC), provides external quality control materials to laboratories to help ensure the accuracy and reliability of their tests. cdc.gov These materials are analyzed by participating laboratories, and the results are compared to assess performance and identify any systematic biases. The quality control pools for tandem mass spectrometry often include enrichments for a wide range of acylcarnitines, including isovalerylcarnitine (C5), an isomer of 2-methylbutyrylcarnitine. dynamics365portals.usdynamics365portals.us The availability of CRMs like 2-Methylbutyryl-L-Carnitine-d3 Chloride is fundamental to the ability of laboratories to accurately quantify such analytes and participate effectively in these proficiency testing programs.
A standardized analytical protocol using a stable isotope-labeled internal standard typically involves the following steps:
Sample Preparation: A known amount of the internal standard (e.g., 2-Methylbutyryl-L-Carnitine-d3 Chloride) is added to the biological sample (e.g., plasma, dried blood spot).
Extraction: The analytes, including the endogenous compound and the internal standard, are extracted from the sample matrix.
Derivatization (optional): In some methods, the extracted analytes are chemically modified to improve their chromatographic and mass spectrometric properties.
LC-MS/MS Analysis: The prepared sample is injected into an LC-MS/MS system for separation and detection. The concentrations of the endogenous analyte are calculated based on the ratio of its signal to that of the known concentration of the internal standard.
By adhering to such standardized protocols and utilizing CRMs, laboratories in a collaborative study can significantly reduce inter-laboratory analytical variability, leading to more harmonized and reliable data.
To ensure that analytical methods are suitable for collaborative studies, their performance must be rigorously evaluated. Key performance metrics include accuracy, precision, linearity, and the limit of quantification (LOQ). The use of 2-Methylbutyryl-L-Carnitine-d3 Chloride as an internal standard is integral to achieving high performance in these areas for the measurement of 2-methylbutyrylcarnitine.
A validation study for an ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantification of C5 acylcarnitines, including 2-methylbutyrylcarnitine, demonstrated excellent analytical performance. nih.gov The method's accuracy and robustness were validated over a five-year period, showcasing its suitability for long-term and multi-site studies. nih.gov Such validated methods, which rely on stable isotope-labeled internal standards, are essential for ensuring that results are reproducible and comparable across different laboratories and at different times.
The following data table illustrates typical analytical performance metrics for a validated LC-MS/MS method for 2-methylbutyrylcarnitine using a deuterated internal standard.
| Performance Metric | Value | Description |
| Linearity (R²) | >0.99 | Indicates a strong correlation between the measured signal and the concentration of the analyte over a defined range. |
| Intra-day Precision (%CV) | <10% | Measures the variability of results within the same day and batch of analysis. |
| Inter-day Precision (%CV) | <15% | Measures the variability of results across different days and batches of analysis. |
| Accuracy (% Recovery) | 85-115% | Assesses how close the measured concentration is to the true concentration. |
| Limit of Quantification (LOQ) | Low nmol/L | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. |
This table represents typical performance characteristics for a validated LC-MS/MS method for C5 acylcarnitines. Actual values can vary depending on the specific laboratory and instrumentation.
Inter-laboratory comparability is further assessed through proficiency testing (PT) programs. The NSQAP, for instance, distributes dried blood spot specimens with known concentrations of various analytes, including C5 acylcarnitines, to participating laboratories. dynamics365portals.usdynamics365portals.us The results are then compiled and analyzed to determine the level of agreement between labs.
The following table provides a representative summary of inter-laboratory performance for the measurement of a C5 acylcarnitine from a proficiency testing program.
| Sample ID | Number of Labs | Mean Concentration (µmol/L) | Standard Deviation (µmol/L) | Coefficient of Variation (%CV) |
| PT-C5-01 | 150 | 2.5 | 0.4 | 16% |
| PT-C5-02 | 150 | 5.1 | 0.8 | 15.7% |
| PT-C5-03 | 150 | 1.8 | 0.3 | 16.7% |
This table is a representative example based on data from proficiency testing programs for acylcarnitines. The specific analyte is a C5 acylcarnitine, which includes isomers such as 2-methylbutyrylcarnitine and isovalerylcarnitine.
The data from such programs highlight the importance of ongoing quality control and the use of standardized methods and reference materials to minimize inter-laboratory variability. The coefficient of variation (%CV) across laboratories is a key indicator of data comparability. Through the consistent use of isotopically labeled internal standards like 2-Methylbutyryl-L-Carnitine-d3 Chloride, the metabolomics community can work towards achieving lower inter-laboratory %CVs, thereby enhancing the statistical power and reliability of collaborative research.
Applications in Metabolic Pathway Elucidation and Mechanistic Biochemical Research
Tracing L-Isoleucine Metabolism and Related Branched-Chain Amino Acid Catabolic Pathways
2-Methylbutyryl-L-carnitine is a key intermediate metabolite derived from the catabolism of the branched-chain amino acid (BCAA) L-isoleucine. caymanchem.comhmdb.ca Consequently, its isotopically labeled form, 2-Methylbutyryl-L-Carnitine-d3 Chloride, is pivotal for tracing the metabolic fate of L-isoleucine. nih.govnih.gov By introducing this labeled compound into biological systems, researchers can follow its transformation and distribution, providing a quantitative map of BCAA catabolic pathways. nih.govnih.gov
A primary application of this labeled compound is in the study of 2-methylbutyryl-CoA dehydrogenase (SBCAD) deficiency, an inherited disorder affecting L-isoleucine metabolism. nih.govnih.gov In this condition, the impaired activity of the SBCAD enzyme leads to the accumulation of 2-methylbutyryl-CoA, which is subsequently converted to 2-methylbutyryl-L-carnitine. hmdb.camedchemexpress.com
In research and clinical settings, 2-Methylbutyryl-L-Carnitine-d3 Chloride is used as an internal standard in tandem mass spectrometry (MS/MS) assays to precisely quantify the elevated levels of endogenous 2-methylbutyryl-L-carnitine in patient samples (e.g., blood spots, urine). caymanchem.comnih.gov This accurate quantification is essential for newborn screening programs and for assessing the enzymatic activity of SBCAD in in vitro and ex vivo models, helping to confirm diagnoses and monitor dietary treatment efficacy. nih.govnih.gov The use of a stable isotope-labeled internal standard corrects for variations in sample preparation and instrument response, ensuring high accuracy. caymanchem.com
Stable isotope tracers are powerful tools for dynamic metabolic flux analysis (MFA), which quantifies the rates of metabolic reactions within a biological network. nih.govyoutube.com 2-Methylbutyryl-L-Carnitine-d3 Chloride, or its precursor labeled substrates, can be introduced into cell cultures or whole organisms to trace the flow of carbons from L-isoleucine through the catabolic pathway. medchemexpress.comnih.gov
By tracking the appearance of the deuterium (B1214612) label in downstream metabolites over time using techniques like LC-MS/MS, researchers can gain a dynamic understanding of BCAA metabolism. nih.govnih.gov This approach allows for the calculation of flux rates through key enzymatic steps, such as the reaction catalyzed by BCKDH (branched-chain alpha-keto acid dehydrogenase complex), which is a rate-limiting step in BCAA catabolism. nih.gov Such studies have revealed how BCAA oxidation is distributed across different tissues and how these pathways are altered in metabolic diseases like insulin (B600854) resistance. nih.govnih.gov
Table 1: Research Findings in L-Isoleucine Metabolism Using Isotope Tracers
| Research Area | Key Finding | Methodology | Relevant Compound(s) | Reference(s) |
|---|---|---|---|---|
| SBCAD Deficiency Diagnosis | Elevated levels of 2-methylbutyryl-L-carnitine are a key biomarker for this disorder. | Tandem mass spectrometry (MS/MS) using a labeled internal standard. | 2-Methylbutyryl-L-Carnitine, 2-Methylbutyryl-L-Carnitine-d3 Chloride | caymanchem.comnih.govnih.gov |
| Whole-Body BCAA Metabolism | Most tissues rapidly oxidize BCAAs, with significant contributions from muscle, fat, liver, and pancreas. | In vivo isotopic tracing with 13C-labeled BCAAs. | L-Isoleucine, Acetyl-CoA, Succinyl-CoA | nih.gov |
| Metabolic Flux Analysis (MFA) | Isotope labeling patterns in intracellular metabolites are determined by metabolic fluxes, allowing for their calculation. | Stable isotope tracers (e.g., 13C, 2H) and computational modeling. | Glucose, Pyruvate, Amino Acids | nih.govyoutube.com |
| Tracer Pharmacokinetics | Deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs and tracers. | Pharmacokinetic studies comparing labeled and unlabeled compounds. | 2-Methylbutyryl-L-Carnitine-d3 Chloride | medchemexpress.com |
Contributions to Understanding Carnitine Homeostasis and Acylcarnitine Flux
Carnitine and its acylated derivatives (acylcarnitines) are essential for energy metabolism. nih.govqmx.com They are involved in transporting fatty acids into mitochondria for oxidation and in buffering the mitochondrial acyl-CoA/CoA ratio. nih.govnih.gov Labeled acylcarnitines like 2-Methylbutyryl-L-Carnitine-d3 Chloride are used to investigate the dynamics of the carnitine pool, including transport, enzymatic conversion, and excretion, which are collectively known as carnitine homeostasis and acylcarnitine flux. nih.govnih.gov
The transport of acylcarnitines across the inner mitochondrial membrane is a critical step in fatty acid oxidation (FAO). This process is mediated by the carnitine/acylcarnitine carrier (CAC), also known as SLC25A20. nih.govunibas.itresearchgate.net The CAC facilitates an antiport mechanism, exchanging acylcarnitines from the intermembrane space for free carnitine from the mitochondrial matrix. mdpi.com
Research using labeled substrates helps elucidate the kinetics and specificity of this transporter. unibas.it Studies have shown that the CAC transports a wide range of acylcarnitines, from short-chain to long-chain varieties. nih.govresearchgate.net Once inside the matrix, the acyl group is transferred back to coenzyme A by carnitine palmitoyltransferase 2 (CPT2), releasing free carnitine to be recycled and forming an acyl-CoA that can enter the beta-oxidation spiral. nih.govresearchgate.netmdpi.com Using labeled tracers allows for the direct measurement of transport rates and the efficiency of the subsequent beta-oxidation steps under various physiological conditions. nih.gov
Carnitine acyltransferases are a family of enzymes that catalyze the reversible transfer of acyl groups between carnitine and coenzyme A. proteopedia.orgnih.gov This family includes carnitine acetyltransferase (CrAT), which prefers short-chain acyl groups, and carnitine palmitoyltransferases (CPT1 and CPT2), which are more specific for long-chain acyl groups. proteopedia.orgmhmedical.com
2-Methylbutyryl-L-Carnitine-d3 Chloride can be used in mechanistic studies to probe the substrate specificity and catalytic mechanism of these enzymes, particularly CrAT, due to its short, branched-chain nature. proteopedia.orgnih.gov By incubating the labeled substrate with purified enzymes or cellular preparations, researchers can monitor the formation of labeled 2-methylbutyryl-CoA and free carnitine. These experiments provide insight into how the balance between different acyl-CoAs and acylcarnitines is maintained, a process crucial for metabolic flexibility and preventing the toxic accumulation of acyl-CoAs. nih.gov
Table 2: Key Proteins in Carnitine Homeostasis and Acylcarnitine Flux
| Protein | Alias(es) | Location | Function | Reference(s) |
|---|---|---|---|---|
| Carnitine Palmitoyltransferase 1 | CPT1 | Outer Mitochondrial Membrane | Converts acyl-CoAs to acylcarnitines for transport into mitochondria. | nih.govmdpi.commhmedical.com |
| Carnitine/Acylcarnitine Carrier | CAC, SLC25A20 | Inner Mitochondrial Membrane | Transports acylcarnitines into the matrix in exchange for free carnitine. | nih.govunibas.itresearchgate.netmdpi.com |
| Carnitine Palmitoyltransferase 2 | CPT2 | Inner Mitochondrial Membrane (Matrix Side) | Converts acylcarnitines back to acyl-CoAs within the matrix. | nih.govresearchgate.netmdpi.com |
| Carnitine Acetyltransferase | CrAT | Mitochondrial Matrix, Peroxisomes | Catalyzes the reversible transfer of short-chain acyl groups between CoA and carnitine. | proteopedia.orgnih.gov |
Research on Short-Chain Acylcarnitine Biogenesis and Degradation
Short-chain acylcarnitines, such as 2-methylbutyryl-L-carnitine, are derived not only from incomplete fatty acid oxidation but also from the catabolism of branched-chain amino acids. nih.govnih.gov The study of their biogenesis and degradation is essential, as their accumulation can indicate specific metabolic dysfunctions. nih.gov Research in this area benefits significantly from the use of stable isotope tracers. By administering a labeled precursor, such as deuterated L-isoleucine, and tracing the label's incorporation into 2-methylbutyryl-L-carnitine, scientists can quantify the production rate (biogenesis) of this specific short-chain acylcarnitine. nih.govnih.gov
Conversely, by administering 2-Methylbutyryl-L-Carnitine-d3 Chloride, researchers can track its metabolic fate, including its potential conversion back to 2-methylbutyryl-CoA for further oxidation or its excretion, thereby studying its degradation and clearance. nih.gov This provides a complete picture of the flux through the short-chain acylcarnitine pool, shedding light on how the body handles metabolic intermediates and maintains energy homeostasis. nih.govmdpi.com
Studies on Enantiomeric Forms and Stereoisomeric Separation of Acylcarnitines in Research
The accurate differentiation and quantification of acylcarnitine isomers are paramount for the diagnosis and study of various inborn errors of metabolism. nih.gov Many acylcarnitines exist as stereoisomers, and their distinct biological activities necessitate analytical methods that can resolve these different forms. The use of stable isotope-labeled internal standards, such as 2-Methylbutyryl-L-Carnitine-d3 Chloride, is fundamental to achieving this separation and quantification with high precision and accuracy using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). clearsynth.comaptochem.comnih.gov
Table 1: Research Findings on Stereoisomeric Separation of Acylcarnitines
| Research Focus | Key Finding | Analytical Technique | Role of Deuterated Standard |
|---|---|---|---|
| Differential Diagnosis of Organic Acidemias | Successful separation of C4, C5, C5:1, and C5-OH acylcarnitine isomers from plasma samples. nih.gov | HPLC/MS/MS | Enables accurate quantification of each isomer for correct diagnosis. nih.gov |
| Newborn Screening for Isovaleric Acidemia | Differentiation of isovalerylcarnitine (B1198194) from its isomer 2-methylbutyrylcarnitine (B1244155) is crucial to avoid false positives. nih.govmdpi.com | Tandem Mass Spectrometry (MS/MS) | Used as an internal standard to ensure accurate measurement of the target analyte. mdpi.com |
Identification of Metabolic Branch Points and Alternative Degradation Pathways
The accumulation of specific acylcarnitines in biological fluids can pinpoint blockages in metabolic pathways, thereby identifying the affected enzyme and the corresponding genetic defect. Elevated levels of 2-methylbutyrylcarnitine are a key biomarker for an inborn error of L-isoleucine metabolism known as 2-methylbutyryl-CoA dehydrogenase deficiency (SBCADD). caymanchem.comnih.gov The precise measurement of this metabolite, facilitated by the use of 2-Methylbutyryl-L-Carnitine-d3 Chloride as an internal standard, is therefore essential for the diagnosis and monitoring of this condition. caymanchem.com
Furthermore, the study of acylcarnitine profiles can reveal the activation of alternative or secondary metabolic pathways when a primary pathway is impaired. For instance, in isovaleric acidemia, a defect in leucine (B10760876) metabolism, the body utilizes carnitine to detoxify and excrete the accumulating isovaleryl-CoA as isovalerylcarnitine. nih.govresearchgate.netoaanews.org The ability to accurately quantify different acylcarnitine species helps researchers to understand these compensatory mechanisms.
Application in Fundamental Cell Biology and Mitochondrial Biochemistry Research
The central role of carnitine and its acylated derivatives in cellular energy metabolism makes them key molecules of interest in fundamental cell biology and mitochondrial research. hmdb.ca 2-Methylbutyryl-L-Carnitine-d3 Chloride, by enabling the accurate study of its non-labeled counterpart, contributes to a deeper understanding of these processes. caymanchem.com
Design and Execution of In Vitro Cellular Models for Metabolic Perturbation Studies
In vitro cellular models are invaluable for studying the effects of specific genetic or environmental perturbations on cellular metabolism. In such studies, researchers can manipulate cellular pathways and observe the resulting changes in metabolite levels. The use of stable isotope-labeled internal standards like 2-Methylbutyryl-L-Carnitine-d3 Chloride is crucial for the accurate quantification of changes in acylcarnitine concentrations within these controlled environments. caymanchem.com
For example, by introducing a genetic knockout of a specific enzyme in a cell line, researchers can create a model for an inborn error of metabolism. By then supplementing the cell culture media with stable isotope-labeled precursors and using deuterated standards for quantification, they can trace the flow of metabolites through the perturbed pathways and identify the precise metabolic consequences of the genetic defect. This approach allows for detailed mechanistic studies that would be impossible to perform in vivo.
Research on Mitochondrial Function, Bioenergetics, and Organelle Crosstalk
The use of stable isotope tracing, in conjunction with deuterated internal standards like 2-Methylbutyryl-L-Carnitine-d3 Chloride, allows researchers to monitor the dynamics of carnitine metabolism and its impact on mitochondrial function. nih.gov Studies have shown that acylcarnitine profiles can be altered in various diseases, reflecting underlying mitochondrial impairment. nih.gov Research in this area also explores the crosstalk between mitochondria and other organelles, such as peroxisomes, in maintaining cellular acetyl-CoA homeostasis, a critical aspect of lipogenesis and histone acetylation. nih.govbiorxiv.org The precise measurement of specific acylcarnitines is vital for dissecting these intricate inter-organelle communication networks.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 2-Methylbutyryl-L-Carnitine-d3 Chloride |
| 2-methylbutyrylcarnitine |
| L-isoleucine |
| isovalerylcarnitine |
| pivaloylcarnitine |
| isovaleryl-CoA |
| acetyl-CoA |
| L-carnitine |
| leucine |
Advanced Research Perspectives and Future Directions
Integration with Multi-Omics Approaches in Systems Biology Research
Systems biology aims to understand the complex interactions within biological systems. By integrating data from different molecular levels, researchers can build more comprehensive models of cellular function. 2-Methylbutyryl-L-Carnitine-d3 Chloride, as an internal standard, plays a critical role in ensuring the accuracy of the metabolomics data that forms a cornerstone of these multi-omics approaches. caymanchem.com
The integration of metabolomics and proteomics offers a powerful approach to examining physiological and pathological activities from multiple viewpoints, leading to a more profound understanding of biomolecular functions and mechanisms. frontiersin.org Metabolomics provides a snapshot of the functional endpoints of cellular processes by quantifying small molecule metabolites, while proteomics identifies and quantifies the proteins that execute these processes. frontiersin.orgnih.gov
When combined, these two fields can create a more complete picture of metabolic pathways. For instance, an observed change in the level of a specific acylcarnitine can be correlated with alterations in the abundance or activity of enzymes involved in its metabolism, such as carnitine acyltransferases. This integrated analysis allows for a systematic depiction of regulatory processes. frontiersin.org Studies have successfully used this approach to investigate the effects of treatments and the pathogenesis of diseases by linking changes in metabolite profiles, including acylcarnitines, with corresponding changes in the proteome. frontiersin.orgresearchgate.net This allows researchers to move from identifying biomarkers to understanding the functional consequences of metabolic dysregulation at a network level. youtube.com
Acylcarnitines are fatty acid esters and are therefore a critical component of the lipidome. lipotype.com Lipidomics, the large-scale study of lipids, provides the necessary context for understanding the role of acylcarnitines in broader metabolic networks. Acylcarnitines are integral to the transport of fatty acids into the mitochondria for β-oxidation, a central process in energy metabolism. lipotype.com Therefore, their levels are intrinsically linked to the metabolism of other lipid species, such as free fatty acids and triglycerides.
Untargeted and targeted lipidomic analyses have been employed to profile dynamic changes in lipids during various conditions, revealing that long-chain acylcarnitines can be among the most significantly altered lipid species. nih.gov For example, shotgun lipidomics has been used to identify specific increases in 3-hydroxy acylcarnitine molecular species in disease models, revealing discrete abnormalities in mitochondrial fatty acid processing. acs.org By placing acylcarnitine analysis within a comprehensive lipidomics framework, researchers can better understand the upstream and downstream metabolic events, such as the flux of fatty acids from lipid droplets to mitochondria for conversion into acylcarnitines. nih.gov This holistic view is crucial for elucidating the complex role of lipid metabolism dysfunction in various pathologies. lipotype.comnih.gov
Emerging Analytical Techniques and Methodological Innovations
The complexity of the acylcarnitine profile, which includes numerous isomers and species at very low concentrations, presents significant analytical challenges. digitellinc.comnih.gov Innovations in analytical chemistry are crucial for overcoming these hurdles and advancing research.
While tandem mass spectrometry (MS/MS) has been a cornerstone of acylcarnitine analysis for decades, it has limitations, particularly in distinguishing between isobaric (same mass) and isomeric (same composition, different structure) species. digitellinc.comnih.govnih.gov High-resolution mass spectrometry (HRMS), using technologies like Orbitrap, offers a significant improvement in selectivity and accuracy. digitellinc.com
HRMS provides more precise mass measurements, which helps to differentiate between compounds with very similar masses and to confirm elemental compositions. nih.gov The use of techniques like high-resolution parallel reaction monitoring (PRM) has enabled the detection of over 100 acylcarnitine species in a single analysis, providing a more comprehensive profile. nih.gov This enhanced resolution, when combined with chromatographic separation, allows for the resolution of clinically important isomers that are indistinguishable by lower-resolution methods. digitellinc.comnih.gov The development of such methods is critical for accurately diagnosing and studying inherited metabolic disorders. digitellinc.com
Table 1: Comparison of Mass Spectrometry Techniques for Acylcarnitine Analysis
| Feature | Tandem Mass Spectrometry (MS/MS) | High-Resolution Mass Spectrometry (HRMS) |
|---|---|---|
| Primary Use | Routine newborn screening, targeted analysis. nih.gov | Complex research, resolving isomers/isobars. digitellinc.com |
| Resolution | Low to moderate. digitellinc.com | High. nih.gov |
| Selectivity | Limited by isobaric/isomeric interference. nih.gov | High, can distinguish closely related species. digitellinc.com |
| Confidence | Relies heavily on precursor/product ion scans. nih.gov | High confidence from accurate mass measurement. nih.gov |
| Example Platform | Triple Quadrupole (QqQ). digitellinc.com | Orbitrap, Quadrupole Time-of-Flight (QTOF). digitellinc.comresearchgate.net |
The need to analyze large numbers of samples, particularly in newborn screening and large-scale metabolomics studies, has driven advancements in automation and miniaturization. nih.govchromsystems.com The use of dried blood spots (DBS) is a prime example of miniaturization, allowing for minimally invasive sample collection and simplified storage and transport. nih.govchromsystems.com
Automated sample preparation systems, often utilizing 96-well plate formats, are now common. chromsystems.com These systems perform steps such as extraction and derivatization with high precision and throughput, minimizing manual error and increasing efficiency. chromsystems.com The coupling of these automated front-end systems with rapid analytical methods, such as flow-injection analysis-tandem mass spectrometry (FIA-MS/MS), allows for the screening of many metabolic disorders in a single run. chromsystems.com These high-throughput workflows are essential for population-scale studies and clinical screening programs, enabling the timely identification of metabolic abnormalities. nih.gov
Development of Novel Isotopic Labeling Strategies for Carnitine Derivatives
Isotopically labeled compounds, such as 2-Methylbutyryl-L-Carnitine-d3 Chloride, are indispensable as internal standards for accurate quantification by mass spectrometry. caymanchem.comlumiprobe.com Beyond their use as standards, novel isotopic labeling strategies are being developed to trace the dynamic movement and transformation of carnitine and its derivatives within biological systems. nih.govnih.gov
These strategies involve using molecules labeled with stable heavy isotopes (like deuterium (B1214612) or carbon-13) or radioactive isotopes (like fluorine-18). nih.govchemrxiv.org For example, researchers have developed chemical derivatization methods using a pair of reagents with and without deuterium labels. nih.gov When these reagents are used to label the carboxyl group of acylcarnitines in a sample, the labeled metabolites can be easily distinguished from the complex background matrix in a mass spectrometer, enabling the discovery and identification of a large number of acylcarnitines. nih.govresearchgate.net
Furthermore, stable isotope-labeled carnitine (e.g., d3-carnitine) can be administered to living organisms or cell cultures to trace its uptake, localization, and conversion to acetylcarnitine in real-time. nih.gov Combining this tracing with mass spectrometry imaging allows for the visualization of metabolic dynamics within specific tissues and even different muscle fiber types. nih.gov Similarly, fluorinated carnitine derivatives, including those labeled with fluorine-18, are being developed as probes for positron emission tomography (PET) imaging, offering a non-invasive method to visualize carnitine metabolism in vivo. chemrxiv.org These innovative labeling strategies are transforming our ability to study the intricate details of carnitine metabolism.
Table 2: Mentioned Compound Names
| Compound Name | Abbreviation / Synonym |
|---|---|
| 2-Methylbutyryl-L-Carnitine-d3 Chloride | C5:0 Carnitine-d3 caymanchem.com |
| 3-hydroxybutyryl-L-carnitine | - |
| 3-hydroxyhexadecanoyl-L-carnitine | - |
| Acetyl-L-carnitine-(N-methyl-d3) | C2 Carnitine-d3 lumiprobe.com |
| Acetylcarnitine | C2-CN |
| Acylcarnitines | CAR lipotype.com |
| Carnitine | - |
| Crotonyl-carnitine | C4:1-CN nih.gov |
| Decadienoyl-L-carnitine | - |
| Fluoromethylcarnitine | FMC chemrxiv.org |
| Heptadecanoyl-carnitine | C17:0-CN nih.gov |
| Hexadecenoyl-L-carnitine | - |
| Hydroxyhexadecanoyl carnitine | - |
| Isovaleryl-L-carnitine-(trimethyl-d9) | C5 Carnitine-d9 lumiprobe.com |
| Methacrylyl-carnitine | 2-M-C3:1-CN nih.gov |
| Octadecanoyl-L-carnitine | - |
| Palmitoylcarnitine | - |
| Pentadecanoyl-carnitine | C15:0-CN nih.gov |
| Propionyl-L-carnitine-(N-methyl-d3) | C3 Carnitine-d3 lumiprobe.com |
| Propionylcarnitine | - |
| Valerylcarnitine | - |
Translational Research Implications Derived from Fundamental Findings (Strictly Research-Focused)
The precise measurements enabled by standards like 2-Methylbutyryl-L-Carnitine-d3 Chloride have significant implications for translational research, particularly in the preclinical stages of biomarker discovery and disease mechanism elucidation.
Acylcarnitines are increasingly recognized as important biomarkers for various metabolic diseases. nih.govnih.gov Alterations in their plasma and tissue profiles can reflect underlying dysregulation of fatty acid and amino acid metabolism. nih.govnih.gov
2-Methylbutyryl-carnitine, which is derived from the metabolism of the amino acid isoleucine, has been identified as a potential biomarker in preclinical research. caymanchem.com For example, studies have noted that plasma levels of 2-methylbutyryl-carnitine are elevated in non-alcoholic steatohepatitis (NASH). caymanchem.com In preclinical animal models of NASH or other metabolic perturbations like diet-induced obesity, 2-Methylbutyryl-L-Carnitine-d3 Chloride serves as the essential internal standard for validating these findings. Its use ensures that the observed changes in the endogenous compound are accurately measured, a critical step in establishing a robust link between the metabolite and the disease state.
The table below summarizes findings from preclinical research where specific acylcarnitines have been identified as potential biomarkers of metabolic disturbances.
Table 1: Acylcarnitines as Potential Biomarkers in Preclinical Research
| Acylcarnitine Species | Preclinical Model/Condition | Observed Change | Research Implication |
|---|---|---|---|
| 2-Methylbutyryl-carnitine (C5) | Non-alcoholic steatohepatitis (NASH) models | Elevated | Indicates altered isoleucine metabolism in liver disease. caymanchem.com |
| Long-Chain Acylcarnitines (LCACs) | High-fat diet-induced insulin (B600854) resistance models | Elevated in muscle | Suggests incomplete fatty acid oxidation and mitochondrial stress. nih.gov |
| Acetylcarnitine (C2), C3, C5 | Models of Type 2 Diabetes | Elevated | Reflects dysregulation of glucose, BCAA, and fatty acid metabolism. frontiersin.org |
| Various Acylcarnitines | Hypertrophic Cardiomyopathy (HCM) mouse models | Altered profile | Indicates a metabolic shift away from fatty acid oxidation. oup.com |
Inherited metabolic disorders, or inborn errors of metabolism, are caused by genetic defects in enzymes or transporters, leading to the buildup of toxic metabolites. medchemexpress.com Acylcarnitine profiling is a primary tool for diagnosing many of these conditions. nih.gov
2-Methylbutyryl-L-Carnitine-d3 Chloride is directly relevant to the study of 2-methylbutyryl-CoA dehydrogenase deficiency (SBCADD), a rare autosomal recessive disorder affecting the breakdown of isoleucine. caymanchem.comorpha.netwikipedia.org In this disorder, the defective enzyme leads to an accumulation of 2-methylbutyryl-CoA, which is then converted to 2-methylbutyryl-carnitine. wikipedia.org
In Vitro Models: In cell culture models (e.g., patient-derived fibroblasts or engineered cell lines), researchers can study the direct biochemical consequences of the SBCAD enzyme deficiency. Using 2-Methylbutyryl-L-Carnitine-d3 Chloride as an internal standard, they can precisely quantify the accumulation of endogenous 2-methylbutyryl-carnitine under various conditions, helping to elucidate the pathway's regulation and the impact of the metabolic block. caymanchem.com
In Vivo Animal Models: In animal models developed to mimic SBCADD, the deuterated standard is crucial for accurately measuring levels of 2-methylbutyryl-carnitine in blood and tissues. caymanchem.com This allows researchers to correlate the biochemical phenotype (metabolite levels) with the clinical phenotype (any observed symptoms), investigate how factors like diet might influence the disease state, and assess the efficacy of potential therapeutic strategies at a preclinical level. medlineplus.gov
By enabling precise quantification, 2-Methylbutyryl-L-Carnitine-d3 Chloride and similar standards are fundamental tools for dissecting the pathophysiology of inherited metabolic disorders and for the preclinical evaluation of novel therapeutic approaches.
Q & A
Q. What are the standard protocols for synthesizing and purifying 2-Methylbutyryl-L-Carnitine-d3 Chloride?
Synthesis typically involves deuterium labeling at specific positions (e.g., methyl groups) via acid-catalyzed exchange or enzymatic methods. Post-synthesis, purification is critical to ensure isotopic integrity (>98% deuterium incorporation). Techniques include reverse-phase HPLC with C18 columns and ion-pair chromatography using trifluoroacetic acid as a modifier . Structural validation requires tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) to confirm deuteration sites and chloride counterion presence .
Q. How is the compound characterized for isotopic purity and structural fidelity?
- Isotopic purity : Quantified using high-resolution mass spectrometry (HRMS) to detect deuterium enrichment. For example, a shift of +3 Da in the molecular ion confirms d3 labeling .
- Structural validation : NMR (¹H and ¹³C) identifies deuteration-induced signal suppression (e.g., methyl group protons) and verifies ester bond integrity between the carnitine backbone and 2-methylbutyryl moiety .
- Chloride confirmation : Ion chromatography or potentiometric titration ensures stoichiometric chloride content .
Q. What are the primary research applications of deuterated acylcarnitines like 2-Methylbutyryl-L-Carnitine-d3 Chloride?
Deuterated acylcarnitines serve as internal standards in mass spectrometry-based metabolomics to quantify endogenous acylcarnitines (e.g., in plasma or tissue samples). They enable accurate correction for ion suppression and matrix effects . Additionally, they are used in tracer studies to monitor fatty acid oxidation kinetics in mitochondrial assays .
Advanced Research Questions
Q. How do isotopic effects (e.g., deuterium) influence the compound’s metabolic stability in vivo?
Deuterium kinetic isotope effects (KIEs) may alter enzymatic processing rates. For instance, deuterated methyl groups in 2-Methylbutyryl-L-Carnitine-d3 Chloride could slow carnitine palmitoyltransferase (CPT)-mediated transport into mitochondria. To mitigate confounding effects:
Q. What experimental designs are optimal for tracing metabolic flux using this compound?
- Pulse-chase studies : Introduce 2-Methylbutyryl-L-Carnitine-d3 Chloride into cultured cells or perfused organs, then track deuterium incorporation into downstream metabolites (e.g., acetyl-CoA, TCA cycle intermediates) via GC-MS or LC-HRMS .
- Isotopomer spectral analysis (ISA) : Model flux through β-oxidation pathways by analyzing ¹³C and ²H labeling patterns in acylcarnitine pools .
Q. How should researchers address discrepancies in data from isotopic vs. non-isotopic analogs?
- Controlled validation : Replicate experiments with non-deuterated 2-Methylbutyryl-L-Carnitine to isolate isotope-specific effects.
- Matrix-matched calibration : Use deuterated standards in the same biological matrix (e.g., plasma) to correct for extraction efficiency variability .
Methodological Considerations
Q. What analytical techniques are recommended for quantifying 2-Methylbutyryl-L-Carnitine-d3 Chloride in complex biological matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
